molecular formula C7H5ClF3NO2S B13313225 (6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride

Cat. No.: B13313225
M. Wt: 259.63 g/mol
InChI Key: SDURBVICPBSGGG-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanesulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride typically involves the reaction of 6-(trifluoromethyl)pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group on the pyridine ring. This combination provides distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-1-2-6(12-3-5)7(9,10)11/h1-3H,4H2

InChI Key

SDURBVICPBSGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CS(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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